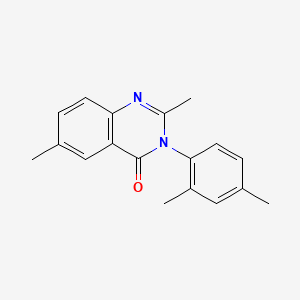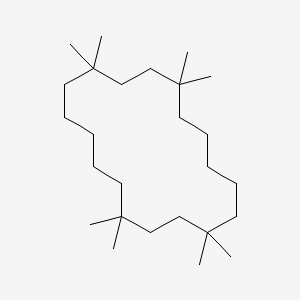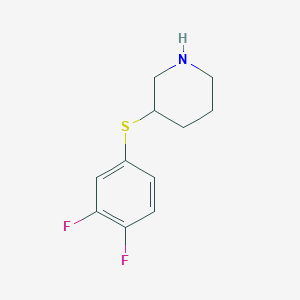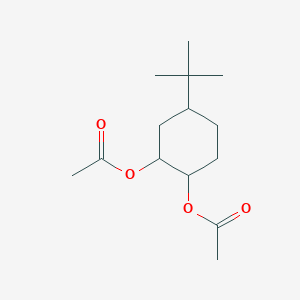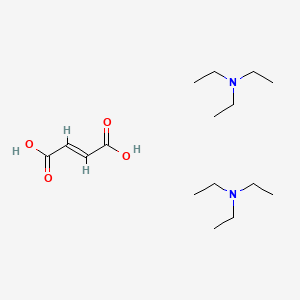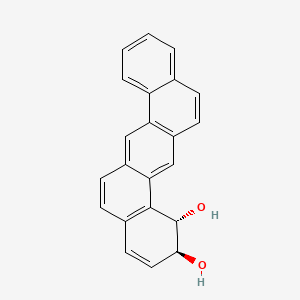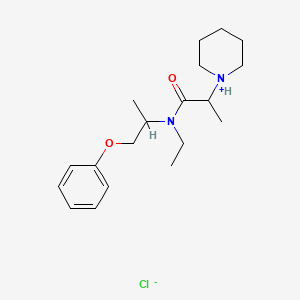
N-Ethyl-N-(1-phenoxy-2-propyl)-2-(2-methylpiperidino)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE: is a complex organic compound with a molecular formula of C20H33ClN2O3. It is known for its unique structure, which includes a phenoxypropan-2-yl group and a piperidin-1-ium-1-ylpropanamide moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE typically involves multiple steps. One common method includes the reaction of N-ethylpiperidine with 1-phenoxypropan-2-ol under specific conditions to form the intermediate product. This intermediate is then reacted with propanoyl chloride to yield the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
化学反応の分析
Types of Reactions
N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The phenoxypropan-2-yl group plays a crucial role in its binding affinity, while the piperidin-1-ium-1-ylpropanamide moiety contributes to its overall stability and bioavailability.
類似化合物との比較
Similar Compounds
- 2-(2-Methylpiperidin-1-ium-1-yl)ethyl N-ethyl-N-(1-phenoxypropan-2-yl)carbamate chloride
- 3-(diethylamino)-N-ethyl-N-(1-phenoxypropan-2-yl)propanamide hydrochloride
- 2-(diethylamino)-N-ethyl-N-(1-phenoxypropan-2-yl)acetamide hydrochloride
Uniqueness
N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
101651-79-0 |
|---|---|
分子式 |
C19H31ClN2O2 |
分子量 |
354.9 g/mol |
IUPAC名 |
N-ethyl-N-(1-phenoxypropan-2-yl)-2-piperidin-1-ium-1-ylpropanamide;chloride |
InChI |
InChI=1S/C19H30N2O2.ClH/c1-4-21(16(2)15-23-18-11-7-5-8-12-18)19(22)17(3)20-13-9-6-10-14-20;/h5,7-8,11-12,16-17H,4,6,9-10,13-15H2,1-3H3;1H |
InChIキー |
JSHPRBXOPRNVJN-UHFFFAOYSA-N |
正規SMILES |
CCN(C(C)COC1=CC=CC=C1)C(=O)C(C)[NH+]2CCCCC2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
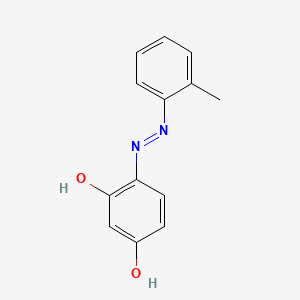
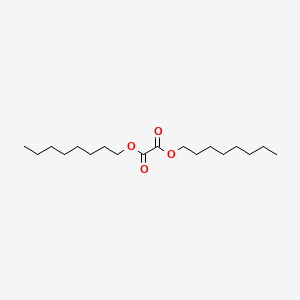
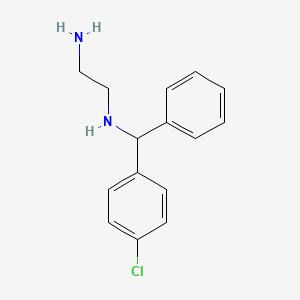

![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
